Product packaging for (4-Alanylphenyl)acetic acid(Cat. No.:CAS No. 806595-80-2)

(4-Alanylphenyl)acetic acid

Cat. No.: B12535939
CAS No.: 806595-80-2
M. Wt: 207.23 g/mol
InChI Key: PGBZDKRRUJWCPJ-UHFFFAOYSA-N
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Description

(4-Alanylphenyl)acetic acid is a chemical compound supplied as a high-purity reference standard for research and development purposes. It is primarily of interest in pharmaceutical and life sciences research for use as a building block in organic synthesis and as a standard in analytical method development. Researchers use this and similar compounds in proteomics studies, metabolic research, and the synthesis of more complex molecules. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for human consumption. Customers are responsible for ensuring compliance with their local regulations and for conducting all necessary safety assessments before use. Specific molecular weight, formula, and other physicochemical properties should be verified with the supplier's Certificate of Analysis (CoA) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B12535939 (4-Alanylphenyl)acetic acid CAS No. 806595-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

806595-80-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[4-(2-aminopropanoyl)phenyl]acetic acid

InChI

InChI=1S/C11H13NO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6,12H2,1H3,(H,13,14)

InChI Key

PGBZDKRRUJWCPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)CC(=O)O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Alanylphenyl Acetic Acid

Advanced Strategies for the Synthesis of (4-Alanylphenyl)acetic Acid

The construction of this compound can be approached through various synthetic routes, each offering distinct advantages in terms of efficiency, stereocontrol, and sustainability.

Enantioselective Synthetic Approaches to Chiral this compound

The alanine (B10760859) component of this compound introduces a chiral center, making enantioselective synthesis crucial for investigating the biological activities of individual stereoisomers. Methodologies to achieve high enantiopurity include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.

One common strategy involves the coupling of a protected chiral alanine derivative with a suitable phenylacetic acid precursor. For instance, N-Boc-L-alanine can be coupled with a 4-aminophenylacetic acid derivative. The use of standard peptide coupling reagents facilitates this amide bond formation. Subsequent deprotection of the protecting groups yields the desired enantiomerically pure product.

Alternatively, enzymatic kinetic resolution of a racemic mixture of N-acyl-(4-aminophenyl)acetic acid derivatives can be employed. Lipases and acylases are known to exhibit high stereoselectivity in the hydrolysis of N-acyl amino acids, allowing for the separation of the L- or D-enantiomer. nih.goved.ac.ukharvard.edu Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the unreacted enantiomer, can theoretically achieve a 100% yield of the desired stereoisomer. nih.gov

Table 1: Comparison of Enantioselective Methods for Chiral Amino Acid Synthesis

MethodDescriptionTypical Reagents/CatalystsAdvantagesDisadvantages
Chiral Auxiliary A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction.Evans auxiliaries, pseudoephedrineHigh diastereoselectivity, reliableRequires additional steps for attachment and removal of the auxiliary
Asymmetric Catalysis A chiral catalyst is used in substoichiometric amounts to generate a chiral product.Chiral phosphine (B1218219) ligands with transition metals (e.g., Rh, Ru), organocatalystsHigh enantioselectivity, catalytic nature reduces wasteCatalyst development can be challenging and expensive
Enzymatic Resolution An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture.Lipases, acylases, proteasesHigh enantioselectivity, mild reaction conditionsLimited to 50% theoretical yield for kinetic resolution
Dynamic Kinetic Resolution Combines enzymatic resolution with in-situ racemization of the unwanted enantiomer.Racemase and a stereoselective enzyme (e.g., acylase)Can achieve >90% yield of a single enantiomerRequires compatible enzyme systems and reaction conditions

Convergent and Divergent Synthetic Pathways for this compound

Both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound and its derivatives.

In contrast, a divergent synthesis would start from a common intermediate that is subsequently modified to generate a library of related compounds. For instance, one could start with 4-nitrophenylacetic acid. Reduction of the nitro group to an amine would provide 4-aminophenylacetic acid. chemicalbook.com This common intermediate could then be reacted with various activated amino acid derivatives to produce a range of N-acylated phenylacetic acid analogues, including this compound. This strategy is particularly useful for generating a library of compounds for structure-activity relationship (SAR) studies. nih.gov

Scheme 1: Convergent vs. Divergent Synthesis of this compound

Convergent Approach: Fragment A Synthesis: Protection of Alanine (e.g., with Boc anhydride) Fragment B Synthesis: Preparation of a 4-aminophenylacetic acid ester Coupling: Amide bond formation between Fragment A and Fragment B, followed by deprotection.

Divergent Approach: Common Intermediate: Synthesis of 4-aminophenylacetic acid from 4-nitrophenylacetic acid. chemicalbook.com Diversification: Acylation of the amino group with different activated amino acids (e.g., N-Boc-Alanine-NHS ester).

Sustainable and Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally friendly by adhering to the principles of green chemistry. A key area of focus is the amide bond formation step, which traditionally uses stoichiometric amounts of coupling reagents that generate significant waste.

Recent advances in green peptide coupling reagents offer more sustainable alternatives. For example, the use of catalysts instead of stoichiometric reagents can significantly reduce waste. scispace.com Furthermore, replacing hazardous solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water is a crucial aspect of greening the synthesis. rsc.org

Chemoenzymatic methods also represent a powerful green approach. The use of enzymes, such as lipases or proteases, for the amide bond formation can proceed under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. researchgate.netresearchgate.net These biocatalytic methods often exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions.

Table 2: Green Chemistry Approaches in Peptide Synthesis

PrincipleApplication in this compound SynthesisExamples
Atom Economy Use of catalytic methods for amide bond formation to minimize waste.Catalytic amounts of a coupling agent instead of stoichiometric amounts.
Safer Solvents Replacement of hazardous solvents with environmentally benign alternatives.Use of water, ethanol, or green ethereal solvents in coupling and purification steps. rsc.org
Use of Renewable Feedstocks Starting materials derived from renewable sources.Alanine is a naturally occurring amino acid.
Catalysis Employment of biocatalysts or chemocatalysts to improve efficiency and reduce energy consumption.Lipase-catalyzed amidation; use of recyclable peptide coupling reagents. scispace.com
Design for Degradation Designing the molecule to be biodegradable after its use.The peptide bond is generally susceptible to enzymatic cleavage.

Exploration of this compound Derivatization for Functional Modulation

To explore the structure-activity relationships and optimize the properties of this compound, derivatization of both the phenyl ring and the alanyl moiety is a key strategy.

Synthesis of Analogues with Altered Substituents on the Phenyl Ring of this compound

Modification of the phenyl ring can significantly impact the electronic and steric properties of the molecule, potentially influencing its biological interactions. A versatile starting material for such modifications is a protected 4-amino-phenylacetic acid derivative where the amino group is acylated with alanine. The aromatic ring can then be subjected to various electrophilic aromatic substitution reactions.

For instance, halogenation (e.g., bromination or chlorination) can introduce substituents at positions ortho to the alanyl-amino group. Nitration, followed by reduction, can introduce an additional amino group, which can be further functionalized. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, on a halogenated precursor, would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. inventivapharma.com

Table 3: Potential Phenyl Ring Modifications and Their Rationale

ModificationReagentsPotential Impact on Properties
Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Can alter lipophilicity and introduce a handle for further functionalization.
Nitration/Reduction HNO₃/H₂SO₄, followed by H₂/Pd-C or SnCl₂Introduces a versatile amino group for further derivatization.
Suzuki Coupling Arylboronic acid, Pd catalyst, baseIntroduces diverse aryl or heteroaryl substituents to modulate steric and electronic properties.
Alkylation Friedel-Crafts alkylationIntroduces alkyl groups to increase lipophilicity and steric bulk.

Modification of the Alanyl Moiety in this compound for Enhanced Specificity

Altering the alanyl portion of the molecule can influence its recognition by biological targets and its metabolic stability. One approach is to replace alanine with other natural or unnatural amino acids. This can be achieved through the divergent synthetic approach described earlier, by coupling 4-aminophenylacetic acid with different N-protected amino acids.

Furthermore, the side chain of the alanine residue itself can be modified. For example, post-synthetic modification of a peptide containing an alanine residue at the C-terminus has been demonstrated through C(sp³)–H arylation. acs.org This suggests that the methyl group of the alanyl moiety in this compound could potentially be a site for late-stage functionalization.

Another strategy involves the modification of the peptide bond itself. For instance, N-methylation of the amide bond can increase metabolic stability and alter the conformational preferences of the molecule. mdpi.com

Table 4: Strategies for Modifying the Alanyl Moiety

Modification StrategyDescriptionPotential Outcome
Amino Acid Substitution Replacing alanine with other amino acids (e.g., valine, leucine, phenylalanine).Altered steric bulk, lipophilicity, and potential for new interactions with biological targets.
Side-Chain Functionalization Chemical modification of the alanine methyl group.Introduction of new functional groups for further conjugation or to probe binding interactions. acs.org
N-Methylation Methylation of the amide nitrogen.Increased resistance to enzymatic degradation and altered conformational properties. mdpi.com
Peptide Bond Isosteres Replacement of the amide bond with a non-hydrolyzable mimic.Enhanced metabolic stability.

Strategic Derivatization of the Acetic Acid Component for Ligand Development

The carboxylic acid group of this compound is a primary target for derivatization to modulate the compound's physicochemical properties and biological activity. Strategic modifications at this site can influence factors such as solubility, membrane permeability, and binding affinity to biological targets. Key derivatization strategies include the formation of amides, esters, and the replacement of the carboxylic acid with bioisosteric functional groups.

Amide and Ester Formation:

Amide Synthesis: Amide bond formation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The choice of the amine component is vast, allowing for the introduction of a wide array of functional groups and structural motifs.

Ester Synthesis: Esterification can be accomplished through several methods, including the classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. rsc.org Alternatively, reaction with alkyl halides in the presence of a base or the use of coupling reagents similar to those in amide synthesis can yield the desired esters. The selection of the alcohol component enables fine-tuning of the steric and electronic properties of the resulting ester.

Bioisosteric Replacement:

A more advanced strategy for derivatizing the acetic acid component involves the concept of bioisosterism, where the carboxylic acid moiety is replaced by a different functional group that mimics its essential physicochemical properties, such as acidity and hydrogen bonding capability, while potentially offering improved metabolic stability, oral bioavailability, or a modified pharmacological profile.

Bioisostere Key Features Rationale for Use
Tetrazole Planar, acidic (pKa similar to carboxylic acids), metabolically stable.Can form similar ionic and hydrogen bond interactions as a carboxylate. Often enhances metabolic stability and can improve oral absorption.
Hydroxamic Acid Acidic, strong metal-chelating properties.Can act as a carboxylic acid mimic in binding to certain biological targets, particularly metalloenzymes.
Acylsulfonamide Acidic, can form strong hydrogen bonds.Offers a different geometric and electronic profile compared to a carboxylate, which can lead to altered binding modes and selectivity.

The synthesis of these bioisosteric derivatives often requires multi-step synthetic sequences starting from precursors of this compound or its protected analogues.

Development of Catalytic Systems for the Synthesis of this compound and Its Derivatives

The development of efficient and selective catalytic systems is crucial for the sustainable and scalable synthesis of this compound and its derivatives. Catalysis offers advantages over stoichiometric methods by reducing waste, improving atom economy, and often providing milder reaction conditions.

Catalytic Amidation:

Direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as it avoids the use of stoichiometric activating agents and generates water as the only byproduct.

Titanium-Based Catalysts: Titanium(IV) compounds, such as titanium tetrafluoride (TiF4), have been shown to catalyze the direct amidation of carboxylic acids, including N-protected amino acids. capes.gov.br These reactions typically proceed in a refluxing non-polar solvent like toluene. The catalytic cycle is believed to involve the activation of the carboxylic acid by the titanium center, facilitating nucleophilic attack by the amine.

Boron-Based Catalysts: Arylboronic acids, particularly those with electron-withdrawing groups like 3,4,5-trifluorophenylboronic acid, have emerged as effective catalysts for direct amidation. researchgate.net These reactions often require elevated temperatures and the removal of water to drive the equilibrium towards amide formation. The proposed mechanism involves the formation of an acyloxyboronic acid intermediate.

Catalytic Esterification:

Catalytic methods for esterification offer milder alternatives to traditional acid-catalyzed procedures.

Modified Mukaiyama Reagents: The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, and its derivatives can be used to activate carboxylic acids for esterification. nih.govvu.edu.au Modifications of this reagent, for instance, by changing the counter-anion to create ionic liquid forms, have been explored to facilitate the reaction and product purification, sometimes in combination with microwave irradiation to accelerate the process. nih.govvu.edu.au

Enzymatic Catalysis: Biocatalysis using enzymes such as lipases and proteases offers a highly selective and environmentally benign approach to esterification and transesterification. inventivapharma.com For example, subtilisin Carlsberg has been used for the transesterification of phenylalanine derivatives in supercritical carbon dioxide, demonstrating high stereoselectivity. inventivapharma.com

Palladium-Catalyzed Cross-Coupling Reactions:

For the synthesis of the core structure of this compound and its analogues, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental. These reactions allow for the formation of the carbon-carbon bond between the phenyl ring and the acetic acid moiety or its precursors. For instance, a Suzuki coupling between a suitably protected 4-bromophenylalanine derivative and a boronic acid ester of acetic acid could be a viable synthetic route.

Research Findings on Catalytic Derivatization:

Catalyst System Reaction Type Substrate Scope Key Findings and Conditions Reference
Titanium Tetrafluoride (TiF4)Direct AmidationAromatic and aliphatic carboxylic acids, N-protected amino acids5-10 mol% catalyst loading in refluxing toluene. Efficient for both alkyl and aryl amines. capes.gov.br
3,4,5-Trifluorophenylboronic AcidDirect AmidationAmino acid derivativesEffective for dipeptide synthesis, though may require higher catalyst loadings for slower reactions. researchgate.net
Modified Mukaiyama ReagentsEsterificationN-acetyl-L-phenylalanineMicrowave irradiation enhances reaction rates compared to conventional heating. Ionic liquid forms of the reagent can improve the process. nih.govvu.edu.au
Subtilisin CarlsbergTransesterificationN-acetyl phenylalanine estersHighly stereoselective reaction in supercritical carbon dioxide. Reaction rate is influenced by water and alcohol concentration. inventivapharma.com
Palladium CatalystsSuzuki CouplingAryl halides and boronic acidsCan be used to construct the core phenylacetic acid scaffold. Base and ligand choice can be critical for efficiency.

The ongoing development of novel catalytic systems continues to provide more efficient, selective, and sustainable methods for the synthesis and derivatization of complex molecules like this compound, thereby facilitating the exploration of their therapeutic potential.

Insufficient Information for Article Generation

Following a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed and scientifically accurate article on "this compound" that adheres to the specific and technical outline provided.

The required sections on protein-ligand binding affinities, induced conformational changes, specific non-covalent interactions, and detailed enzyme kinetic studies, including mechanistic inhibition analyses, necessitate access to dedicated research that does not appear to be published in accessible scientific databases and journals. The search results did not yield specific studies on "this compound" that would allow for the creation of the requested data tables and in-depth discussion of its biochemical mechanisms.

General information on related concepts such as protein-ligand interactions, enzyme kinetics, and non-covalent forces is available but cannot be applied to "this compound" without specific experimental data, which is currently lacking. Therefore, to ensure the scientific accuracy and integrity of the information presented, the request cannot be fulfilled at this time.

Molecular Interactions and Biochemical Mechanisms of 4 Alanylphenyl Acetic Acid

Cellular and Sub-Cellular Mechanisms of Action of (4-Alanylphenyl)acetic Acid

Elucidation of Signaling Pathways Modulated by this compound

The specific signaling pathways modulated by this compound have not been elucidated in the available scientific literature. The parent compound, acetic acid, is known to induce regulated cell death in yeast, a process that involves mitochondria. In mammalian cells, acetic acid has been observed to enhance the nuclear signal in confocal imaging, suggesting an interaction with cellular components that affects light scattering properties.

Identification of Intracellular Targets for this compound

Specific intracellular targets for this compound have not been identified in the current body of scientific research. For the broader class of organic acids like acetic acid, the plasma membrane is a key initial point of interaction, with transport into the cell being a critical factor. Inside the cell, acetic acid can influence various metabolic pathways and induce stress responses.

Impact of this compound on Cellular Processes in Model Systems

There is no information available in the scientific literature regarding the specific impact of this compound on cellular processes in model systems. Studies on acetic acid in yeast have shown that it can induce regulated cell death, with features similar to apoptosis in mammals. This process is associated with mitochondrial fragmentation and the involvement of specific signaling pathways. In the context of food science, acetic acid produced by bacteria during fermentation is crucial for the development of flavor compounds.

Computational and Theoretical Studies on 4 Alanylphenyl Acetic Acid

Molecular Modeling and Docking Simulations of (4-Alanylphenyl)acetic Acid

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with biological targets, such as proteins and enzymes.

Prediction of Binding Modes and Affinities of this compound with Biological Targets

Currently, there are no publicly available studies that have performed molecular docking of this compound to predict its binding modes or calculate its binding affinity with any specific biological target. Such a study would involve:

Identifying potential protein targets based on the compound's structural similarity to known active molecules.

Using computational docking software to place the molecule into the active site of the target protein.

Calculating scoring functions to estimate the binding affinity and analyzing the resulting poses to understand key interactions (e.g., hydrogen bonds, hydrophobic interactions).

Without these foundational studies, no data on binding modes or affinities can be presented.

Virtual Screening of this compound Derivatives against Protein Libraries

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. No research has been published on the virtual screening of libraries containing derivatives of this compound. This type of research would be a subsequent step after identifying a validated biological target for the parent compound.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide deep insights into the intrinsic properties of a molecule.

Electronic Structure Analysis and Reactivity Prediction of this compound

A detailed analysis of the electronic structure of this compound is not available in the literature. Such an investigation would calculate properties like:

HOMO-LUMO energies: To understand the molecule's electronic excitation properties and reactivity.

Molecular Electrostatic Potential (MEP) maps: To identify regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions.

Atomic charges: To understand the charge distribution across the molecule.

These calculations would be fundamental to predicting the molecule's reactivity and interaction patterns.

Conformational Analysis of this compound in Solution and Bound States

The three-dimensional shape (conformation) of a molecule is critical to its function. A conformational analysis of this compound, which would explore the rotation around its flexible bonds to find low-energy, stable structures, has not been reported. Studies on simpler, related molecules like acetic acid have shown that the conformational preferences can be complex, especially when considering the effects of a solvent. For this compound, this analysis would be essential for understanding its shape in different environments, such as in water or when bound to a protein.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a way to observe the movement and interaction of a molecule with its target over time, offering a dynamic view that complements the static picture from molecular docking. There are no published MD simulation studies for any complex involving this compound. If a promising binding mode were identified through docking, MD simulations would be the next step to:

Assess the stability of the predicted protein-ligand complex.

Analyze the flexibility of the ligand in the binding site.

Calculate binding free energies with higher accuracy through methods like MM/PBSA or free energy perturbation.

General Principles of Conformational Dynamics and Stability

Computational studies on a molecule such as this compound would typically involve methods like molecular mechanics and quantum mechanics to explore its conformational landscape. Researchers would identify low-energy conformations by rotating the molecule's single bonds, particularly around the acetic acid and alanine (B10760859) side chains. Molecular dynamics simulations could then be used to understand how the molecule's shape fluctuates over time in a simulated environment, providing insight into its flexibility and the stability of different conformations.

General Principles of Solvent Effects on Binding and Recognition

The influence of a solvent, such as water, on the molecule's behavior is critical for understanding its biological activity. Computational models, both implicit and explicit, would be used to simulate how solvent molecules interact with different parts of this compound. These studies would assess how the solvent affects the stability of different conformations and how it mediates the binding of the molecule to a biological target. For instance, polar solvents might stabilize conformations where charged groups like the carboxylic acid and the amine are exposed.

General Principles of QSAR and SAR Studies

QSAR and SAR studies are fundamental in drug discovery to understand how a molecule's structure relates to its biological activity.

Hypothetical Development of Predictive Models

To develop a predictive QSAR model for analogues of this compound, scientists would first synthesize a series of related compounds (derivatives) and test their biological activity. Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each derivative. Statistical methods would be employed to build a mathematical model that correlates these descriptors with biological activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives.

Hypothetical Identification of Key Structural Features for Molecular Recognition

SAR studies would involve analyzing the activity data of the synthesized derivatives to identify which parts of the molecule are essential for its function. For this compound, this would involve modifying the phenyl ring, the acetic acid group, and the alanyl side chain to see how these changes impact activity. For example, changing the position of the alanylphenyl group from the para (4) position to meta (3) or ortho (2) positions, or substituting the alanine with other amino acids, would help determine the key structural features required for molecular recognition by its biological target.

Until specific research on this compound is conducted and published, any discussion of its specific computational and theoretical properties remains speculative.

Analytical Methodologies for the Research Study of 4 Alanylphenyl Acetic Acid

Chromatographic Techniques for Separation and Purification of (4-Alanylphenyl)acetic Acid and Its Analogues

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. nih.gov Its principle lies in the differential partitioning of molecules between a stationary phase and a mobile phase. nih.gov For compounds like this compound, techniques such as column chromatography, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) are indispensable for isolating the target molecule from reaction mixtures or biological matrices and for separating it from structurally similar analogues. nih.gov

Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient technique for separating and quantifying compounds. nih.gov The development of a robust HPLC method for this compound is critical for its analysis. Given its chemical nature as a phenylacetic acid derivative, reversed-phase chromatography is a common and effective approach. shimadzu.com

Detailed research findings indicate that the separation is typically achieved on a C18 stationary phase column. The mobile phase often consists of a gradient mixture of an aqueous buffer (like ammonium acetate or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile or methanol. researchgate.netnih.gov Adjusting the pH of the mobile phase is crucial for achieving good peak shape and retention for acidic compounds. mdpi.com For instance, a method for similar aromatic acids used a mobile phase of 50 mmol/L ammonium acetate buffer (pH 6.8) and acetonitrile, demonstrating the importance of pH control. nih.gov Detection is commonly performed using UV spectrophotometry, often at wavelengths around 210 nm or 205 nm, or by fluorescence detection for enhanced sensitivity. researchgate.netmdpi.com

Below is a table summarizing typical parameters for an HPLC method developed for the analysis of aromatic acids similar to this compound.

ParameterTypical Value/ConditionPurpose
Stationary Phase C18 (Octadecyl silane)Provides a nonpolar surface for reversed-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate)Elutes the compound from the column; the gradient is adjusted for optimal separation.
pH Modifier Acetic acid, Formic acidControls the ionization state of the analyte to ensure consistent retention and good peak shape.
Flow Rate 0.3 - 1.5 mL/minDetermines the speed of the analysis and can influence separation efficiency. researchgate.netmdpi.com
Column Temperature 30 - 40 °CAffects viscosity of the mobile phase and interactions with the stationary phase, influencing resolution. mdpi.comnih.gov
Detection Method UV (210 nm), FluorescenceQuantifies the analyte as it elutes. Fluorescence offers higher sensitivity for specific compounds. researchgate.netmdpi.com
Injection Volume 2 - 5 µLThe volume of the sample introduced into the system. mdpi.comnih.gov

Chiral Separation Techniques for Enantiomers of this compound

Due to the chiral center in the alanyl group, this compound exists as a pair of enantiomers. Distinguishing between these enantiomers is crucial as they can have different biological activities. The primary method for this is chiral chromatography, which most often utilizes a chiral stationary phase (CSP). nih.gov

The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the stationary phase, leading to different retention times. nih.gov For amino acid derivatives and acidic compounds, several types of CSPs are effective.

Cyclodextrin-based CSPs : Derivatized cyclodextrins, particularly β-cyclodextrin, are widely used for separating enantiomers of various drug compounds, including non-steroidal anti-inflammatory drugs that share structural similarities with phenylacetic acid derivatives. nih.gov

Protein-based CSPs : These phases can offer excellent enantioselectivity for a wide range of chiral compounds.

Pirkle-type CSPs : These are based on small chiral molecules bonded to a support like silica.

Anion-exchange type CSPs : Chiral anion-exchangers based on selectors like quinine have proven effective for the separation of acidic chiral compounds. researchgate.net

The mobile phase in chiral HPLC often consists of a mixture of a nonpolar solvent like hexane and a more polar alcohol such as isopropanol or ethanol, along with an acidic or basic modifier to improve peak shape and resolution. nih.gov

Chiral Selector TypePrinciple of SeparationApplication Example for Similar Compounds
Derivatized Cyclodextrins Inclusion complexation and interactions (e.g., hydrogen bonding) at the rim of the cyclodextrin cavity. nih.govEnantioseparation of non-steroidal anti-inflammatory drugs (e.g., ibuprofen, ketoprofen). nih.gov
Polysaccharide Derivatives Chiral grooves and cavities on cellulose or amylose derivatives create stereospecific interactions.Separation of antihistamine drug enantiomers. nih.gov
Chiral Anion-Exchangers Combines ion-exchange with other stereoselective interactions (hydrogen bonding, dipole-dipole).Baseline separation of planar chiral [2.2]paracyclophane-4-acetic acid. researchgate.net
Macrocyclic Antibiotics Complex stereochemistry provides multiple interaction points for chiral recognition.Separation of baclofen enantiomers using a vancomycin-based CSP. nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives of this compound

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. frontiersin.org this compound itself is not sufficiently volatile for direct GC analysis due to its polar carboxyl and amino groups. Therefore, derivatization is a mandatory prerequisite to increase its volatility and thermal stability. nsf.gov

Common derivatization strategies involve converting the polar functional groups into less polar, more volatile esters and amides.

Esterification : The carboxylic acid group can be converted to a methyl or ethyl ester using reagents like methanol/HCl or diazomethane.

Acylation/Silylation : The amino group can be acylated or converted to a trimethylsilyl (TMS) derivative.

Once derivatized, the compound can be analyzed using a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS). cdc.gov The choice of column is critical; polar stationary phases, such as those based on modified polyethylene glycol (e.g., HP-FFAP), are often used for the analysis of volatile fatty acid derivatives. nsf.gov The temperature program of the GC oven is optimized to ensure the separation of the derivative from other components in the sample. nsf.gov

Derivatization MethodReagent(s)Target Functional GroupResulting Derivative
Esterification Methanol/HCl, Diazomethane, BF3/MethanolCarboxylic AcidMethyl Ester
Silylation BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Carboxylic Acid, AmineTrimethylsilyl (TMS) Ester/Amine
Acylation Acetic Anhydride, Trifluoroacetic Anhydride (TFAA)AmineAcetamide, Trifluoroacetamide

Spectroscopic and Spectrometric Characterization in Research of this compound

Following separation and purification, spectroscopic and spectrometric methods are employed to confirm the molecular structure, determine conformation, and elucidate mechanistic pathways.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation and conformational analysis of molecules in solution. nih.gov For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments can provide detailed information about its structure and spatial arrangement.

¹H NMR : Provides information on the number and type of protons, their chemical environment, and scalar coupling between adjacent protons, which helps to confirm the connectivity of the molecule.

¹³C NMR : Shows the number and type of carbon atoms in the molecule.

2D NMR Techniques :

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the molecule, confirming the alanyl and phenylacetic acid spin systems.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting the alanine (B10760859) moiety to the phenylacetic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons. This is particularly valuable for determining the preferred conformation of the molecule by observing through-space interactions between the alanine side chain and the aromatic ring. nih.gov

Conformational heterogeneity, where the molecule exists as a mixture of different stable shapes (conformers), can be detected through the presence of exchange cross-peaks or broadened lines in the NMR spectra. nih.gov

Mass Spectrometry (MS) in Mechanistic Pathway Elucidation of this compound

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).

When coupled with chromatographic techniques (LC-MS or GC-MS), MS becomes a powerful tool for identifying the compound in complex mixtures and for elucidating metabolic or degradation pathways. nih.govfrontiersin.org Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the parent ion. By analyzing the resulting fragment ions, researchers can deduce the structure of the original molecule and identify its constituent parts. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the amide bond, and fragmentation of the alanine side chain, providing a structural fingerprint for its identification.

Ionization TechniqueAbbreviationKey Features & Applications
Electrospray Ionization ESIA soft ionization technique suitable for polar, thermally labile molecules. Ideal for LC-MS analysis of this compound. rsc.org
Atmospheric Pressure Chemical Ionization APCISuitable for less polar compounds; often used in LC-MS.
Electron Ionization EIA hard ionization technique that causes extensive fragmentation. Commonly used in GC-MS to create reproducible mass spectra for library matching. nsf.gov

Advanced Spectroscopic Techniques for Analyzing this compound Interactions with Biomolecules

The interaction of small molecules like this compound with biomolecules is a key area of investigation. Advanced spectroscopic techniques offer powerful, non-invasive tools to probe these interactions at a molecular level, providing insights into binding events, structural changes, and dynamic processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique for studying biomolecular interactions in solution. mdpi.com Paramagnetic NMR techniques, in particular, can provide long-range structural information. nih.gov For the study of this compound interacting with a target protein, one could employ techniques like Chemical Shift Perturbation (CSP) mapping. In a hypothetical CSP experiment, the 1H-15N HSQC spectrum of an 15N-labeled protein would be monitored upon titration with this compound. Changes in the chemical shifts of specific amino acid residues would indicate the binding site of the compound on the protein surface.

Hypothetical NMR Chemical Shift Perturbation Data

Protein Residue Chemical Shift Change (Δδ) in ppm
Gly-35 0.25
Val-37 0.18
Leu-54 0.31
Phe-89 0.22

Mass Spectrometry (MS): Mass spectrometry, especially when used under non-denaturing conditions (native MS), is a powerful tool for determining the stoichiometry of protein-ligand complexes. nih.gov Electrospray ionization (ESI-MS) can be used to observe the intact, non-covalent complex of a protein and this compound, allowing for the direct determination of their binding ratio. nih.govresearchgate.net Furthermore, Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal conformational changes in the protein upon ligand binding by monitoring the rate of deuterium uptake in the protein's backbone amide hydrogens. nih.gov

Fluorescence Spectroscopy: While this compound itself may not be fluorescent, fluorescence spectroscopy can still be a valuable tool. If the target biomolecule has intrinsic fluorescence (e.g., from tryptophan residues), the binding of this compound could quench this fluorescence, and the change in fluorescence intensity can be used to determine binding affinity. Alternatively, extrinsic fluorescent probes can be used. nih.govnih.gov

Method Development and Validation for Research-Grade Analysis of this compound

The development and validation of analytical methods are crucial for obtaining reliable and reproducible data in a research setting. europa.eu This is particularly important when analyzing compounds like this compound in complex biological matrices. The validation process ensures that the analytical method is suitable for its intended purpose. nih.gov

Optimization of Analytical Parameters for Reproducibility and Precision

High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of small molecules like this compound. researchgate.netjchr.orgmdpi.com The optimization of HPLC parameters is critical for achieving good separation and reproducible results.

Key Optimized HPLC Parameters:

Column: A reversed-phase C18 column is often suitable for separating moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation from other components in a complex sample.

Flow Rate: The flow rate affects the analysis time and the efficiency of the separation.

Detection Wavelength: A UV detector set at a wavelength where this compound has maximum absorbance would provide the best sensitivity.

Column Temperature: Maintaining a constant column temperature is important for reproducible retention times.

Illustrative Optimized HPLC Parameters

Parameter Optimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Evaluation of Selectivity and Sensitivity in Complex Research Matrices

When analyzing this compound in complex matrices such as plasma or cell lysates, it is essential to evaluate the method's selectivity and sensitivity.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often assessed by analyzing blank matrix samples to ensure that there are no interfering peaks at the retention time of this compound.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ).

LOD: The lowest concentration of the analyte that can be reliably detected. It can be determined based on the signal-to-noise ratio, typically 3:1.

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. A signal-to-noise ratio of 10:1 is often used.

For enhanced selectivity and sensitivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique. nih.govuci.eduresearchgate.net In an LC-MS/MS method, the analyte is separated by HPLC and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for a specific product ion, which significantly reduces interference from the matrix.

Hypothetical Validation Parameters for an LC-MS/MS Method

Parameter Value
Linearity (r²) > 0.995
Accuracy (% Recovery) 85-115%
Precision (% RSD) < 15%
Limit of Detection (LOD) 0.5 ng/mL

Emerging Research Perspectives and Challenges for 4 Alanylphenyl Acetic Acid

Role of (4-Alanylphenyl)acetic Acid as a Building Block for Advanced Materials or Probes

The unique structure of this compound, featuring both a primary amine and two carboxylic acid groups, makes it a promising candidate as a monomer for the synthesis of advanced polymers. Amino acids are increasingly recognized as sustainable and versatile building blocks for creating functional, biocompatible, and tailorable macromolecules. insuf.org The presence of multiple functional groups in this compound allows for the formation of complex polymer architectures such as polyamides, polyesters, and poly(amide-anhydrides) through various polymerization strategies. insuf.orgnih.gov

These polymers could be designed to be biodegradable, with degradation products being the naturally occurring amino acid, L-alanine, and phenylacetic acid, which are expected to be non-toxic and readily metabolized. nih.gov Such amino acid-derived polymers are sought after for a variety of biomedical applications, including controlled drug delivery, regenerative medicine, and medical device coatings. nih.govbezwadabiomedical.com The phenylacetic acid backbone could confer specific mechanical or therapeutic properties, while the alanine (B10760859) component ensures biocompatibility and controlled degradation.

Furthermore, the bifunctional nature of this compound provides a scaffold for the development of sophisticated molecular probes. The field of chemical biology has seen a rise in the use of bifunctional non-canonical amino acids that combine a photoreactive group for crosslinking with a "click chemistry" handle for subsequent labeling and analysis of protein-protein interactions. nih.govresearchgate.net By analogy, the this compound structure could be modified to incorporate such functionalities. For instance, a photoreactive diazirine group could be installed on the phenyl ring, while the alanine's amine or carboxylic acid could be functionalized with an alkyne or azide (B81097) handle for bioorthogonal reactions. nih.govacs.org Such probes would be invaluable for studying protein interactions in their native cellular environment. umich.edu

Table 1: Potential Polymer Architectures from this compound

Polymer TypeLinkagePotential Properties
PolyamideAmide bond formation between the amine and one of the carboxylic acidsHigh strength, thermal stability
PolyesterEster bond formation between the carboxylic acids and a diolBiodegradability, flexibility
Poly(amide-anhydride)Anhydride and amide linkagesSurface-eroding, controlled release
Cross-linked NetworksUtilization of all three functional groups for 3D structuresHydrogel formation, high water absorption

Strategies for Expanding the Chemical Space of this compound Derivatives

Expanding the chemical diversity of this compound derivatives is crucial for exploring their full potential in various scientific domains. The molecule's three primary functional groups—the primary amine, the aliphatic carboxylic acid, and the aromatic carboxylic acid—serve as anchor points for a wide array of chemical modifications.

Key Diversification Strategies:

N-Terminus Modification: The primary amine of the alanyl moiety can be readily acylated, alkylated, or used in reductive amination to introduce a vast range of functional groups. This could be used to attach reporter tags, modulate solubility, or link the molecule to other chemical entities.

Carboxylic Acid Functionalization: Both the aliphatic and aromatic carboxylic acids can be converted into esters, amides, or acid chlorides. This allows for the conjugation of drugs, fluorescent dyes, or other amino acids to create peptides or peptidomimetics. The synthesis of peptides from amino-functionalized precursors is a well-established method for creating molecules that can mimic protein structures. nih.gov

Aromatic Ring Substitution: The phenyl ring is amenable to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation. These modifications can be used to tune the electronic properties of the molecule or to introduce additional functional handles for further derivatization.

Side-Chain Modification: While alanine itself has a simple methyl side chain, more complex analogues could be synthesized using other amino acids in place of alanine. For example, using glutamine could introduce a powerful hydrogen bond-accepting group, which has been shown to improve the membrane permeability and solubility of cyclic peptides. nih.gov

These strategies can be employed in a combinatorial fashion to generate large libraries of this compound derivatives for high-throughput screening in drug discovery or materials science applications.

Interdisciplinary Research Integrating this compound with Other Scientific Domains

The versatility of this compound makes it a prime candidate for interdisciplinary research, bridging chemistry, materials science, and biology.

Materials Science and Tissue Engineering: By polymerizing this compound or its derivatives, researchers could develop novel hydrogels or scaffolds for tissue engineering. The inherent biocompatibility derived from the amino acid component would be a significant advantage. nih.gov The mechanical properties of these materials could be tuned by controlling the degree of cross-linking or by copolymerizing with other monomers. nih.gov

Chemical Biology and Drug Delivery: As a drug conjugate, this compound could be used to improve the pharmacokinetic properties of therapeutic agents. The bifunctional nature of the molecule allows for the attachment of both a drug and a targeting ligand, creating a targeted drug delivery system. Poly(amino acid) block copolymers have already been investigated for their potential in forming micelles that can carry hydrophobic drugs. sigmaaldrich.com

Biophysics and Probe Development: Functionalized derivatives of this compound could be developed as probes to study biological processes. For instance, incorporating environmentally sensitive fluorophores could allow for the monitoring of local pH or polarity changes within a cell. The development of hydrophilic azide-containing amino acids has been shown to enhance the solubility of peptides for bioorthogonal reactions, a strategy that could be applied here. researchgate.net

Open Questions and Future Research Directions in the Field of this compound Analogues

The field of this compound research is largely unexplored, leaving a wide range of fundamental questions and exciting future directions.

Key Open Questions:

Synthesis and Polymerization: What are the most efficient and scalable synthetic routes to this compound and its functionalized derivatives? What are the polymerization kinetics and how can the resulting polymer properties (e.g., molecular weight, polydispersity, and microstructure) be precisely controlled?

Biological Activity and Biocompatibility: Do derivatives of this compound exhibit any intrinsic biological activity? While the degradation products are expected to be biocompatible, what is the in vivo degradation profile of polymers derived from this monomer?

Structure-Property Relationships: How do modifications to the chemical structure of this compound analogues affect their material properties (e.g., mechanical strength, thermal stability, and degradability) or their function as molecular probes (e.g., cross-linking efficiency and fluorescence quantum yield)?

Self-Assembly and Supramolecular Chemistry: Can derivatives of this compound be designed to self-assemble into higher-order structures such as nanofibers, vesicles, or gels? The interplay of hydrogen bonding from the amide linkage and π-stacking from the phenyl rings could lead to novel supramolecular materials.

Future research will likely focus on answering these questions through a combination of synthetic chemistry, polymer science, and biological evaluation. The development of a robust synthetic platform for creating a diverse library of analogues will be a critical first step. This will enable a systematic investigation of their properties and pave the way for their application in advanced materials and biomedical technologies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of (4-Alanylphenyl)acetic acid?

  • Methodological Answer : High-performance liquid chromatography (HPLC) is critical for assessing purity, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural features such as the alanyl and phenylacetic acid moieties. For example, 4-hydroxyphenylacetic acid analogs are validated using these techniques to ensure >97% purity and correct functional group assignments . Titration methods, though error-prone (~13.6% variability), can complement these analyses for quantifying acidic protons in related compounds .

Q. What synthetic strategies are applicable for phenylacetic acid derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Common routes involve Friedel-Crafts acylation or glyoxylic acid coupling with phenol derivatives. For this compound, the alanyl group (NH₂-CH(CH₃)-COOH) can be introduced via peptide coupling or enzymatic synthesis. Upstream precursors like glyoxal and phenol are used in analogous syntheses for 4-hydroxyphenylacetic acid . Protecting groups (e.g., acetyl) may stabilize reactive sites during synthesis .

Q. What safety protocols are essential for handling phenylacetic acid derivatives in laboratory settings?

  • Methodological Answer : Use nitrile gloves, face shields, and fume hoods to minimize dermal/ocular exposure. Contaminated gloves should be disposed of according to hazardous waste guidelines. For spills, neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How do structural modifications at the 4-position of phenylacetic acid derivatives affect their metabolic interactions with hepatic enzymes?

  • Methodological Answer : Substitutions like hydroxyl or alanyl groups alter electron distribution and hydrogen-bonding capacity, influencing enzyme binding. A 2021 study using liver microsomes and probe drugs (e.g., CYP450 substrates) demonstrated that 4-hydroxyphenylacetic acid derivatives exhibit competitive inhibition of CYP2C9 and CYP3A4, likely due to steric hindrance from bulky substituents . Kinetic assays (e.g., fluorometric or LC-MS/MS) are recommended to quantify inhibition constants (Kᵢ) .

Q. How can researchers resolve discrepancies in reported bioactivity data for structurally similar phenylacetic acid analogs?

  • Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols using reference compounds (e.g., bufexamac for anti-inflammatory assays) and validate results across multiple cell lines. For example, 4-hydroxyphenylacetic acid showed variable IC₅₀ values (5–20 μM) in sEH inhibition studies due to differences in buffer systems . Meta-analyses of raw data (e.g., via PubChem BioAssay) help identify outliers .

Q. What experimental designs optimize the study of pH-dependent uptake mechanisms for phenylacetic acid derivatives in biological systems?

  • Methodological Answer : Radiolabeled tracers (e.g., ¹⁴C-acetic acid) and pH-adjusted incubation media (pH 5.5–7.4) can quantify cellular uptake kinetics. A 2017 study on astrocyte uptake of acetic acid derivatives revealed proton-coupled monocarboxylate transporters (MCTs) as primary mediators, with uptake rates peaking at pH 6.0 . Use siRNA knockdowns or pharmacological inhibitors (e.g., AR-C155858 for MCT1) to confirm transport mechanisms .

Q. How do researchers address variability in titration-based quantification of acetic acid derivatives?

  • Methodological Answer : Automated titration systems reduce human error (e.g., overshooting endpoints). For manual methods, conduct triplicate trials with standardized NaOH solutions (e.g., 1.00 ± 0.02 M) and calibrate burettes daily. In a 2016 study, systematic errors in vinegar acetic acid quantification were mitigated by using digital pipettes, reducing variability from 13.6% to <2% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.